4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropyl-6-methylpyrimidine
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Overview
Description
4-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropyl-6-methylpyrimidine is a complex organic compound known for its application in pharmaceutical research and development. It consists of a pyrimidine core substituted at various positions with groups such as piperidine and chloropyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropyl-6-methylpyrimidine generally involves multi-step chemical reactions. Starting with the preparation of the pyrimidine core, subsequent steps involve the introduction of piperidine and chloropyridine groups. Typically, the reactions are carried out in controlled environments using reagents like acids, bases, and catalysts. Conditions may include specific temperatures, pressures, and solvents to achieve optimal yields.
Industrial Production Methods: Industrial synthesis may scale up these lab processes, focusing on efficiency, safety, and cost-effectiveness. Production facilities might use continuous flow reactors and automated systems to ensure consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of reactions, including:
Oxidation: Leading to potential formation of N-oxides or other oxidized derivatives.
Reduction: Possibly converting certain functional groups to their reduced forms.
Substitution: Replacing hydrogen or other substituents with new functional groups, often facilitated by catalysts or reagents.
Common Reagents and Conditions: Oxidizing agents like hydrogen peroxide or organic peroxides, reducing agents such as sodium borohydride, and substitution reagents including halogens or alkylating agents are commonly used. These reactions typically require controlled temperatures and solvents that can stabilize intermediates and products.
Major Products: The reactions can yield various derivatives, maintaining the core structure while modifying the substituent groups. These products are often characterized and purified using chromatographic techniques and spectroscopic methods.
Scientific Research Applications
In Chemistry: The compound is studied for its role as an intermediate in organic synthesis. Its complex structure makes it valuable for developing new synthetic methodologies and understanding reaction mechanisms.
In Biology: It might exhibit biological activity, making it a candidate for studying biochemical pathways and interactions within cells.
In Medicine: 4-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropyl-6-methylpyrimidine may serve as a lead compound in drug discovery, showing potential therapeutic effects against specific diseases or conditions. Researchers explore its pharmacokinetics, toxicity, and efficacy in preclinical studies.
In Industry: Its robust chemical properties could make it useful in the manufacturing of advanced materials or as a chemical precursor in various industrial applications.
Mechanism of Action
The compound's mechanism of action is deeply rooted in its chemical structure. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, altering their activity. The specific pathways involved often depend on the compound's ability to bind to these targets, modulate their function, or trigger downstream effects in biological systems.
Comparison with Similar Compounds
Compared to structurally similar compounds, 4-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropyl-6-methylpyrimidine might exhibit unique properties such as higher specificity for certain targets or improved stability under physiological conditions Similar compounds include analogs with variations in the substituent groups, such as those with different halogen atoms or alterations in the piperidine ring
Properties
IUPAC Name |
4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-2-cyclopropyl-6-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O/c1-13-10-18(23-19(22-13)15-2-3-15)24-8-5-14(6-9-24)12-25-17-4-7-21-11-16(17)20/h4,7,10-11,14-15H,2-3,5-6,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWUALPAFUGUEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCC(CC3)COC4=C(C=NC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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